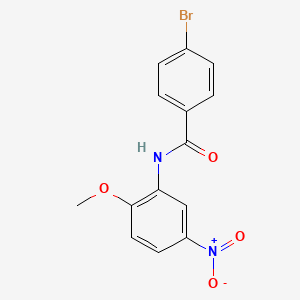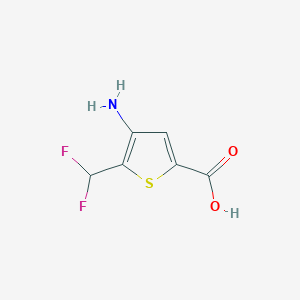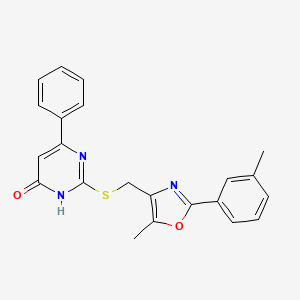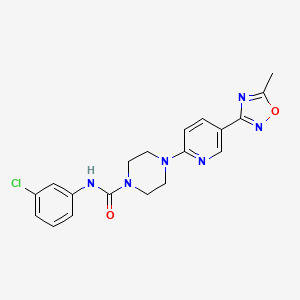
N-(5-bromo-4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, the focus of
Mechanism of Action
The mechanism of action of N-(5-bromo-4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting the activity of CAIX, this compound may be able to slow down the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(5-bromo-4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide has been found to have several biochemical and physiological effects. In addition to its antiproliferative activity against cancer cells, it has also been shown to have anti-inflammatory and antioxidant properties. These effects may be beneficial in the treatment of various diseases, such as arthritis and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-bromo-4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide in lab experiments is its potent antiproliferative activity against cancer cells. This makes it a promising candidate for the development of new cancer drugs. However, there are also some limitations to using this compound in lab experiments. For example, it may have low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(5-bromo-4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide. One area of interest is in the development of new cancer drugs based on this compound. Researchers may also investigate the potential use of this compound in the treatment of other diseases, such as arthritis and cardiovascular disease. In addition, further studies may be conducted to better understand the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Synthesis Methods
The synthesis of N-(5-bromo-4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide involves a series of chemical reactions. The starting materials are 6-chloro-5-methylpyridine-3-sulfonyl chloride and 5-bromo-4-cyanopyridine-2-amine. These two compounds are reacted together in the presence of a base, such as triethylamine, to form the desired product. The reaction is typically carried out in an organic solvent, such as dichloromethane or ethyl acetate, at room temperature for several hours. The resulting compound is then purified by column chromatography to obtain the final product.
Scientific Research Applications
N-(5-bromo-4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent antiproliferative activity against several types of cancer cells, including breast, lung, and colon cancer. In addition, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
properties
IUPAC Name |
N-(5-bromo-4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN4O2S/c1-7-2-9(5-17-12(7)14)21(19,20)18-11-3-8(4-15)10(13)6-16-11/h2-3,5-6H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESVJKTUMRUEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=NC=C(C(=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(3-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2691668.png)
![3-(4-ethoxyphenyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691669.png)

![5-(furan-2-yl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2691674.png)

![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide](/img/structure/B2691677.png)
![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2691678.png)


![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2691685.png)
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2691687.png)
![Methyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2691688.png)

